
Ramoplanin A2
Vue d'ensemble
Description
Ramoplanin A2 is a glycolipodepsipeptide antibiotic derived from strain ATCC 33076 of Actinoplanes . It is effective against Gram-positive bacteria . It is a novel glycolipodepsipeptide antibiotic under development for the treatment of CDAD .
Synthesis Analysis
The general synthesis of Ramoplanin A2 entails the preparation of residues 3-9 (heptapeptide 15), pentadepsipeptide 26 (residues 1, 2 and 15–17) along with pentapeptide 34 (residues 10–14), subsequent coupling, and cyclization to create the 49-membered aglycon core of the compound . Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis .Molecular Structure Analysis
The X-ray crystal structure of ramoplanin A2 reveals that it forms an intimate and highly amphipathic dimer .Chemical Reactions Analysis
The largest reduction in antimicrobial activity after the D-Orn10 replacement by D-Ala10 was observed with the replacement of D-Hpg3 with D-Ala3 .Physical And Chemical Properties Analysis
Ramoplanin A2 has a molecular formula of C119H154ClN21O40 and a molar mass of 2554.10 g·mol−1 .Applications De Recherche Scientifique
Antibiotic Properties and Mechanism
Ramoplanin A2, a prominent component of the ramoplanin complex, is known for its potent antibiotic properties, particularly effective against Gram-positive bacterial infections. It acts by inhibiting bacterial cell-wall biosynthesis. This is achieved through the sequestration of peptidoglycan biosynthesis lipid intermediates, thereby preventing their proper utilization by enzymes like MurG and transglycosylases (TGases) (McCafferty et al., 2002). Its unique mode of action, distinct from other antibiotics like glycopeptides and macrolides, contributes to its efficacy against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) (Pan et al., 2013).
Structural Analysis and Synthesis
The structure of ramoplanin A2 has been extensively studied, providing insights into its antibiotic mechanism. For instance, the X-ray crystal structure of ramoplanin A2 revealed an amphipathic dimer, illustrating its interaction with bacterial target membranes and the recognition of its Lipid II ligand (Hamburger et al., 2009). Total synthesis studies of ramoplanin A2 and its aglycon further contribute to understanding its molecular structure and potential modifications to enhance its therapeutic properties (Jiang et al., 2002).
Production Optimization
Efforts have been made to optimize the production of ramoplanin A2, such as replacing soybean meal with animal-origin protein meals in the cultivation of Actinoplanes sp., which resulted in significantly higher yields of ramoplanin A2 (Erkan & Kayali, 2016). Additionally, genetic engineering approaches have been explored to produce ramoplanin analogues with modified properties, potentially leading to more effective antibiotic compounds (Pan et al., 2013).
Mechanism Exploration and Antibiotic Derivatives
Further research has focused on dissecting ramoplanin's mechanism, such as studies on its biosynthesis and the roles of specific residues in its antibiotic activity. This includes examining the significance of each residue in the ramoplanin A2 aglycon (Nam et al., 2007), and creating semisynthetic derivatives to improve its local tolerability and antimicrobial activity (Ciabatti et al., 2007).
Mécanisme D'action
Ramoplanin A2 exerts its bactericidal effect by inhibiting cell wall biosynthesis, acting by inhibiting the transglycosylation step of peptidoglycan synthesis . It specifically binds to and sequesters lipid intermediates I and II, preventing intracellular glycosyltransferase (MurG) and other steps of the peptidoglycan assembly system .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H154ClN21O40/c1-54(2)17-11-9-14-22-82(153)127-77(50-81(123)152)107(166)141-93-99(101(124)160)180-117(176)92(66-33-44-78(151)72(120)49-66)140-102(161)56(5)126-105(164)75(47-55(3)4)128-83(154)51-125-108(167)87(61-23-34-67(147)35-24-61)136-111(170)86(59(8)146)134-113(172)89(65-31-42-71(43-32-65)177-119-100(97(158)95(156)80(53-143)179-119)181-118-98(159)96(157)94(155)79(52-142)178-118)135-104(163)73(20-15-45-121)129-106(165)76(48-60-18-12-10-13-19-60)131-109(168)84(57(6)144)133-114(173)90(63-27-38-69(149)39-28-63)138-115(174)91(64-29-40-70(150)41-30-64)137-110(169)85(58(7)145)132-103(162)74(21-16-46-122)130-112(171)88(139-116(93)175)62-25-36-68(148)37-26-62/h9-14,18-19,22-44,49,54-59,73-77,79-80,84-100,118-119,142-151,155-159H,15-17,20-21,45-48,50-53,121-122H2,1-8H3,(H2,123,152)(H2,124,160)(H,125,167)(H,126,164)(H,127,153)(H,128,154)(H,129,165)(H,130,171)(H,131,168)(H,132,162)(H,133,173)(H,134,172)(H,135,163)(H,136,170)(H,137,169)(H,138,174)(H,139,175)(H,140,161)(H,141,166)/b11-9+,22-14-/t56-,57+,58-,59-,73-,74-,75+,76+,77+,79-,80-,84+,85-,86-,87+,88-,89+,90-,91+,92+,93+,94-,95-,96+,97+,98+,99+,100+,118-,119+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHFKDNSAEOJX-WIFQYKSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H154ClN21O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2554.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ramoplanin A2 | |
CAS RN |
81988-88-7 | |
| Record name | Ramoplanin A2 (main component) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081988887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAMOPLANIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9BJ0BR28X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B1256752.png)

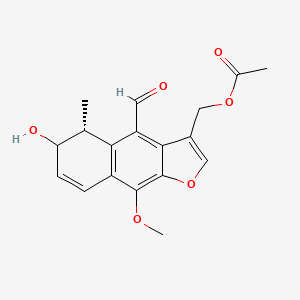
![(2E,4E)-10-[(2R,3S,4S,5R,6R)-6-[(2R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-6-methyloxan-2-yl]-3,4,5-trihydroxyoxan-2-yl]-N-[(2E,4E)-8-[(2S,3S,4R,5R,6S)-6-[(2E,4E,8E)-2,9-dimethyl-10,12-dimethylidenetetradeca-2,4,8,13-tetraenyl]-3,4,5-trihydroxyoxan-2-yl]-6,7,8-trihydroxy-5-methylocta-2,4-dienyl]-6,8,9-trihydroxydeca-2,4-dienamide](/img/structure/B1256758.png)
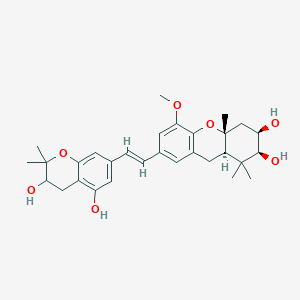
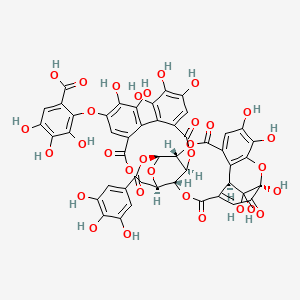
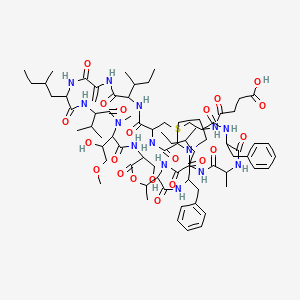
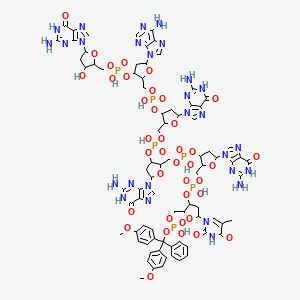
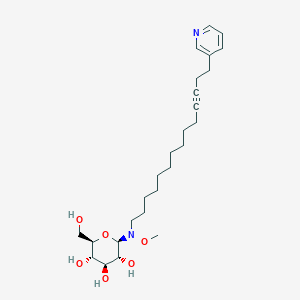
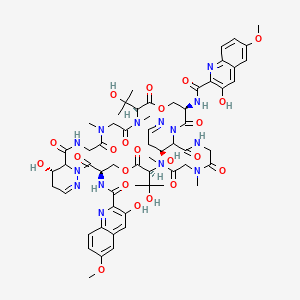

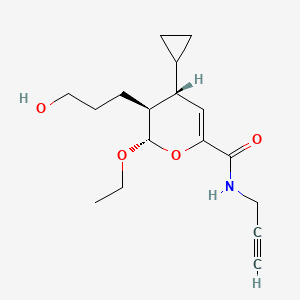
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1256774.png)
